N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Catalog No.
S2883285
CAS No.
1798458-71-5
M.F
C20H23BrN4O
M. Wt
415.335
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimid...

CAS Number

1798458-71-5

Product Name

N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C20H23BrN4O

Molecular Weight

415.335

InChI

InChI=1S/C20H23BrN4O/c1-13-2-5-17(16(21)10-13)24-20(26)15-6-8-25(9-7-15)19-11-18(14-3-4-14)22-12-23-19/h2,5,10-12,14-15H,3-4,6-9H2,1H3,(H,24,26)

InChI Key

YOXZFIJOKJIAIE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)Br

solubility

not available
  • Piperidine ring: A common scaffold in many biologically active molecules.
  • Carboxamide group: Can play a role in hydrogen bonding with biological targets.
  • Bromine and methyl substituents on the phenyl ring: Can influence the molecule's properties and interactions with other molecules.
  • Cyclopropylpyrimidine ring: A less common motif, potentially indicating a target towards a specific biological process.

Given these features, N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide could be a research candidate for:

  • Investigating its potential interaction with specific enzymes or receptors
  • Understanding its biological effects in cellular models
  • Serving as a starting point for the design of more potent or selective drug candidates

N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a complex structure that integrates various functional groups. The compound consists of a piperidine ring connected to a carboxamide group and substituted with a 2-bromo-4-methylphenyl moiety and a 6-cyclopropylpyrimidine unit. This structural arrangement suggests potential biological activity, particularly in medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Amide Bond Formation: The carboxamide can react with amines to form new amide bonds, which is useful in synthesizing derivatives.
  • Electrophilic Aromatic Substitution: The aromatic system can engage in electrophilic aromatic substitution reactions, enabling further functionalization of the phenyl ring.

Research indicates that compounds similar to N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide exhibit significant biological activities, including:

  • Anti-inflammatory Properties: Many pyrimidine derivatives have shown efficacy in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
  • Anticancer Activity: Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuropharmacological Effects: Compounds with similar piperidine structures have been explored for their neuroactive properties, potentially impacting neurotransmitter systems.

The synthesis of N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential formation of the piperidine ring, introduction of the brominated phenyl group, and subsequent attachment of the cyclopropylpyrimidine moiety.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis using catalysts that facilitate multiple bond formations simultaneously, improving efficiency and yield .
  • Coupling Reactions: Utilizing coupling agents to link the piperidine and pyrimidine components can streamline the synthesis.

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug formulation targeting inflammation and cancer.
  • Chemical Biology: Serving as a tool compound for studying biological pathways involving cyclooxygenase enzymes or neuroreceptors.
  • Material Science: Investigating its properties for use in creating novel materials or drug delivery systems.

Interaction studies are crucial for understanding how N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide interacts with biological targets:

  • Receptor Binding Assays: Evaluating binding affinity to specific receptors can elucidate its pharmacological profile.
  • Enzyme Inhibition Studies: Assessing its inhibitory effects on cyclooxygenase enzymes provides insights into its anti-inflammatory mechanisms .
  • Cellular Assays: Conducting assays on cultured cells can reveal cytotoxicity and selectivity towards cancerous versus normal cells.

Several compounds share structural features with N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(6-cyclopropylpyrimidin-4-yl)piperidineLacks brominated phenyl groupPotential neuroactive properties
N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidineSimilar structure with chlorine substitutionAnticancer activity reported
N-(2-bromo-5-methylphenyl)-1-(6-cyclobutylpyrimidin-4-yl)piperidineVariation in alkyl substituentsAnti-inflammatory effects observed

The uniqueness of N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide lies in its specific combination of bromination and cyclopropane substitution, which may enhance its interaction with biological targets compared to structurally similar compounds.

XLogP3

3.6

Dates

Last modified: 08-17-2023

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